6-(2,3-二氢-1-苯并呋喃-5-基)吡啶-2-胺

描述

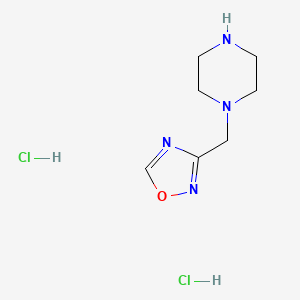

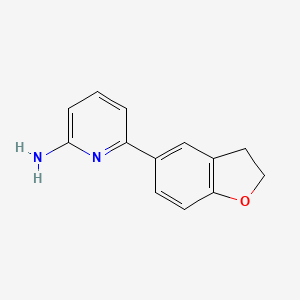

“6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

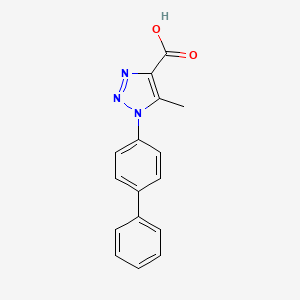

The molecular formula of “6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine” is C13H12N2O. Its molecular weight is 212.25 g/mol.Chemical Reactions Analysis

The nucleophilic behavior of compound 2 is favored by its low electrophilicity index and high chemical potential .科学研究应用

6-(2,3-二氢-1-苯并呋喃-5-基)吡啶-2-胺应用的全面分析

抗癌活性: 苯并呋喃衍生物已被证明具有显著的抗癌活性。 例如,某些取代的苯并呋喃已显示出对各种癌细胞系的显着细胞生长抑制效果,包括白血病、非小细胞肺癌、结肠癌、中枢神经系统癌症、黑色素瘤和卵巢癌 。由于该化合物与这些活性苯并呋喃的结构相似,因此可能具有类似的应用。

抗菌剂: 苯并呋喃也被认为是抗菌剂的新兴支架。 苯并呋喃化合物的结构灵活性和功能化潜力,使其能够开发出具有多种作用机制的新型抗菌剂 。

选择性酶抑制: 一些苯并呋喃衍生物已被鉴定为特定酶的选择性抑制剂。 例如,某些苯并呋喃化合物已实现对PLK1 PBD的选择性抑制,IC50 为 16.4 μM 。“6-(2,3-二氢-1-苯并呋喃-5-基)吡啶-2-胺”可以潜在地探索用于类似的选择性酶抑制应用。

药物应用: 苯并呋喃化合物以其广泛的药物应用而闻名。 值得注意的例子包括胺碘酮和香豆素 。由于该化合物具有苯并呋喃核心,可以对其潜在的药物应用进行研究。

药物先导化合物: 由于它们的生物活性及其天然存在,苯并呋喃化合物被认为是潜在的天然药物先导化合物 。由于该化合物具有苯并呋喃部分,可以作为药物发现中的先导化合物。

乳腺癌治疗: 苯并呋喃衍生物已在人乳腺癌 (MCF-7) 细胞中进行了测试,结果令人鼓舞 。这表明“6-(2,3-二氢-1-苯并呋喃-5-基)吡啶-2-胺”可以探索用于乳腺癌治疗应用。

作用机制

Target of Action

The primary targets of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine Benzofuran derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

The exact mode of action of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine Benzofuran derivatives are known to interact with various targets, leading to a wide array of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine Benzofuran derivatives have been shown to impact a variety of biological pathways, contributing to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine Benzofuran derivatives have been shown to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

未来方向

属性

IUPAC Name |

6-(2,3-dihydro-1-benzofuran-5-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13-3-1-2-11(15-13)9-4-5-12-10(8-9)6-7-16-12/h1-5,8H,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFSVXHOIRWNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=NC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)

![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)

![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)

![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride](/img/structure/B1422449.png)